molecular formula C20H15ClN2OS2 B2527770 3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-03-5

3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2527770
CAS RN: 392249-03-5
M. Wt: 398.92
InChI Key: CCKKGUIBNOGNBM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiophene, a thiazole, and an amide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and thiazole rings, along with the amide group, would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the chloro groups might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene and thiazole rings might make the compound aromatic and relatively stable, while the chloro groups could make it more reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its complex structure, it could potentially interact with a variety of biological molecules .

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and environmental science. Its complex structure and potential reactivity make it an interesting subject for future research .

properties

IUPAC Name

3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-11-7-8-13(9-12(11)2)15-10-25-20(22-15)23-19(24)18-17(21)14-5-3-4-6-16(14)26-18/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKGUIBNOGNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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